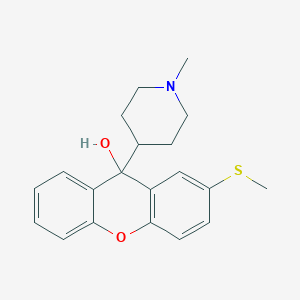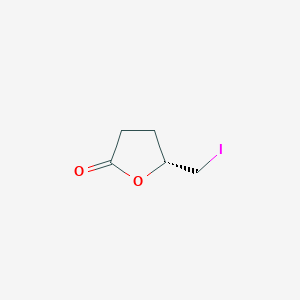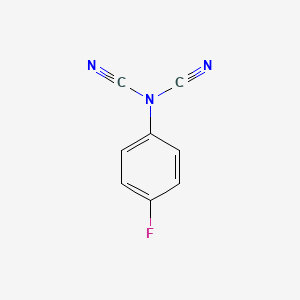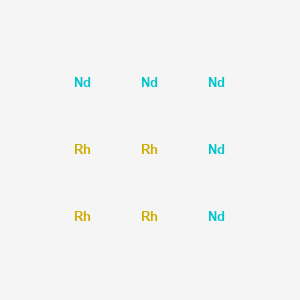
Neodymium--rhodium (5/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–rhodium (5/4) is a compound formed by the combination of neodymium and rhodium in a 5:4 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neodymium–rhodium (5/4) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of neodymium–rhodium (5/4) often involves the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements. The process may include steps such as:
Reduction of Neodymium and Rhodium Salts: Using hydrogen gas or other reducing agents.
Purification: Removing impurities through techniques like filtration and recrystallization.
Alloying: Combining the purified elements in the desired ratio and melting them together in a high-temperature furnace.
Chemical Reactions Analysis
Types of Reactions: Neodymium–rhodium (5/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced back to its elemental form using strong reducing agents.
Substitution: Can undergo substitution reactions with other metals or ligands.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Often involves the use of metal halides or organometallic compounds.
Major Products Formed:
Oxides: Neodymium oxide and rhodium oxide.
Reduced Metals: Elemental neodymium and rhodium.
Substituted Compounds: Various metal-ligand complexes.
Scientific Research Applications
Neodymium–rhodium (5/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of high-strength magnets and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which neodymium–rhodium (5/4) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The molecular targets may include specific enzymes or receptors, and the pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
Neodymium–rhodium (5/4) can be compared with other similar compounds, such as:
Neodymium–palladium (5/4): Similar catalytic properties but different reactivity and stability.
Neodymium–platinum (5/4): Known for its high catalytic activity but more expensive and less abundant.
Neodymium–iridium (5/4): Exhibits unique electronic properties but less commonly used.
Uniqueness: Neodymium–rhodium (5/4) stands out due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its relatively lower cost compared to other precious metal compounds also adds to its appeal.
Properties
CAS No. |
60571-05-3 |
|---|---|
Molecular Formula |
Nd5Rh4 |
Molecular Weight |
1132.83 g/mol |
IUPAC Name |
neodymium;rhodium |
InChI |
InChI=1S/5Nd.4Rh |
InChI Key |
BEJKKFCOOZEVAV-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



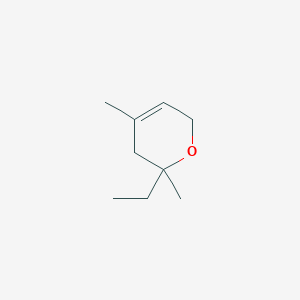
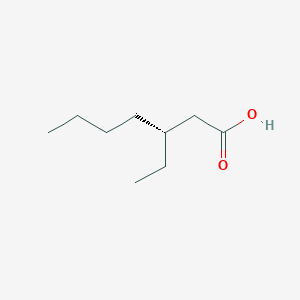
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
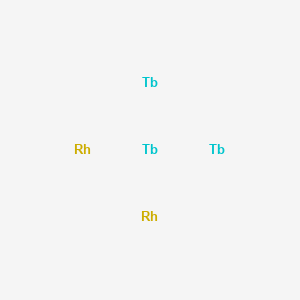
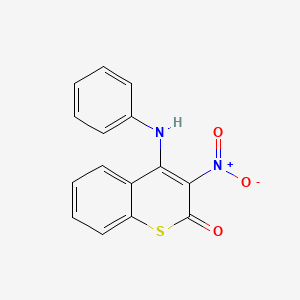
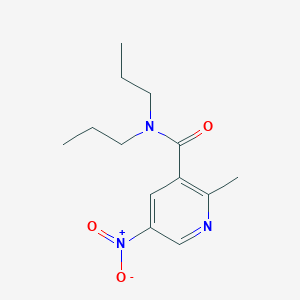
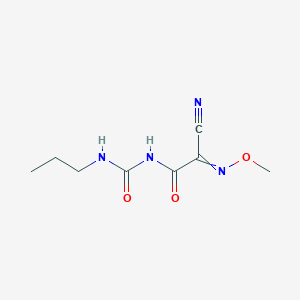
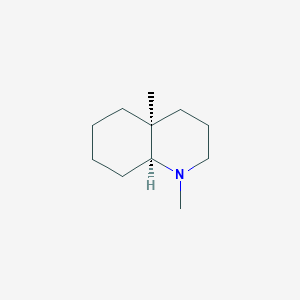
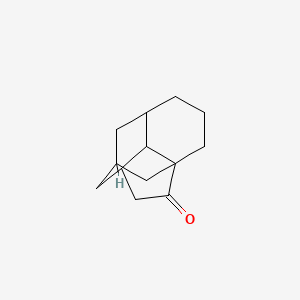
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
